molecular formula C19H22N4O3 B2629256 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034323-61-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2629256
CAS No.: 2034323-61-8
M. Wt: 354.41
InChI Key: YUYRKORYILVOIN-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a pyridin-4-yl group, and a piperidin-4-ylmethyl urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridin-4-yl group through nucleophilic substitution reactions. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions. Industrial production methods may employ catalyst-free synthesis techniques to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-19(22-15-1-2-17-18(11-15)26-13-25-17)21-12-14-5-9-23(10-6-14)16-3-7-20-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYRKORYILVOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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